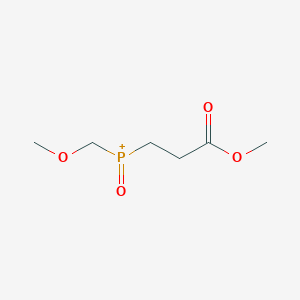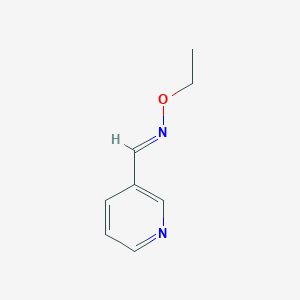
2-Pyridinemethanamine
Vue d'ensemble
Description
2-Pyridinemethanamine, also known as 2-Picolylamine or 2-(Aminomethyl)pyridine, is a chemical compound with the formula C6H8N2 . It has a molecular weight of 108.1411 .
Synthesis Analysis
New pyridinemethanamido-ligated rare-earth metal bis(alkyl) complexes have been prepared at 0 °C via a protonolysis reaction between rare-earth metal tris(alkyl)s and the corresponding 2-pyridinemethanamine ligand . These complexes have shown good activity towards isoprene polymerization .Molecular Structure Analysis
The molecular structure of 2-Pyridinemethanamine consists of a pyridine ring with a methanamine group attached to the 2-position . The InChI representation of the molecule isInChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2 .
Applications De Recherche Scientifique
1. Determination of Short-chain Fatty Acids (SCFAs) in Feces Samples 2-Picolylamine has been used in a sensitive and selective method for the simultaneous determination of short-chain fatty acids (SCFAs) in feces samples . This method uses ultra-high performance liquid-chromatography tandem mass spectrometry (UHPLC-MS/MS) with simple derivatization of 2-picolylamine . The main SCFAs were derivatized in the same condition, and showed the specific product ion (m/z 109) in the electrospray positive mode regarding to 2-picolylamine .
Synthesis of Various Ionic Liquids
2-Picolylamine is a bihaptic amine that can be used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .
3. Chelating Ligand for the Synthesis of Complexes 2-Picolylamine can be used as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .
Application in Multiple Biological Samples
2-Picolylamine derivatization and LC–MS/MS instrument with ESI-positive mode was performed for the application of multiple biological samples, such as mouse serum, saliva, feces, liver, and brain .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Picolylamine, also known as 2-Pyridinemethanamine, 2-(Aminomethyl)pyridine, pyridin-2-ylmethanamine, or 2-Aminomethylpyridine, is a common bidentate ligand . It is used as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu(II) picolylamine complex . These complexes are the primary targets of 2-Picolylamine.
Mode of Action
2-Picolylamine interacts with its targets by forming complexes. For instance, it forms Baratta’s catalyst RuCl2 (PPh3)2 (ampy) (ampy = 2-picolylamine) for transfer hydrogenation . This interaction results in the formation of complexes that can switch from high to low spin configurations, depending on the temperature .
Biochemical Pathways
It is known that 2-picolylamine can be used to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . This suggests that it may play a role in the biochemical pathways related to these substances.
Result of Action
The result of 2-Picolylamine’s action is the formation of complexes that can exhibit spin crossover behavior . This means that these complexes can switch from high to low spin configurations, depending on the temperature . This property is significant in the field of coordination chemistry.
Action Environment
The action of 2-Picolylamine can be influenced by environmental factors such as temperature . For instance, the spin crossover behavior of the complexes it forms is temperature-dependent . Therefore, the efficacy and stability of 2-Picolylamine can be affected by changes in environmental conditions.
Propriétés
IUPAC Name |
pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXFMYVTSLAQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063152 | |
| Record name | 2-Pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | 2-(Aminomethyl)pyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19521 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.5 [mmHg] | |
| Record name | 2-(Aminomethyl)pyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19521 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Pyridinemethanamine | |
CAS RN |
3731-51-9 | |
| Record name | 2-Pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Picolylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Picolylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinemethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyridylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Picolylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK7252M2PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-picolylamine?
A1: The molecular formula of 2-picolylamine is C6H8N2. Its molecular weight is 108.14 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2-picolylamine and its metal complexes?
A2: Researchers frequently employ techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR), and mass spectrometry to characterize 2-picolylamine and its metal complexes. [, , , , , , , , , ]
Q3: What types of metal complexes does 2-picolylamine form?
A3: 2-Picolylamine typically forms chelate complexes with metal ions, coordinating through both the amine and pyridine nitrogen atoms. The stoichiometry of these complexes can vary, with 1:1, 1:2, and 1:3 (metal:ligand) ratios reported. [, , , , , , , , ]
Q4: How does the substitution of methyl groups on the pyridine ring of 2-picolylamine affect its complexation with metals?
A4: Introducing methyl groups on the pyridine ring of 2-picolylamine introduces steric hindrance, influencing the stability and spectral properties of the resulting metal complexes. This steric effect can lead to a shift in absorption maxima to lower wavenumbers compared to unsubstituted 2-picolylamine complexes. []
Q5: Can 2-picolylamine act as a bridging ligand in metal complexes?
A5: Yes, 2-picolylamine can act as a bridging ligand, connecting two metal centers within a complex. This bridging ability enables the formation of polynuclear complexes and polymeric structures. [, ]
Q6: How is 2-picolylamine employed in hydrometallurgical extraction?
A7: 2-Picolylamine-functionalized silica adsorbents demonstrate high selectivity for Cu(II) ions over other metal ions, like Fe(III), making them valuable for extracting copper from low-grade ores. [] This selectivity stems from the formation of stable 2-aminomethylpyridine-Cu(II) complexes, as elucidated by density functional theory (DFT) calculations. []
Q7: What role does 2-picolylamine play in the synthesis of silver nanoparticles?
A8: Chitosan derivatives modified with 2-picolylamine units serve as effective reducing and stabilizing agents for the synthesis of silver nanoparticles. These nanoparticles exhibit promising antimicrobial properties against various bacterial and fungal strains. []
Q8: How is 2-picolylamine used in organic synthesis?
A9: 2-Picolylamine derivatives are versatile building blocks in organic synthesis. They are employed in preparing imidazo[1,5-a]pyridine derivatives through reactions with aldehydes, showcasing their utility in constructing heterocyclic compounds. []
Q9: Can 2-picolylamine be used to develop fluorescent probes for metal ions?
A10: Yes, incorporating 2-picolylamine as a recognition group in fluorescent probes enables the selective detection of metal ions like Fe3+. The fluorescence intensity of these probes changes upon binding to the target ion, enabling quantitative analysis. []
Q10: How does 2-picolylamine contribute to the design of catalysts for organic reactions?
A11: 2-Picolylamine is a key component in the design of osmium-based catalysts for hydrogenation, transfer hydrogenation, and alcohol dehydrogenation reactions. The NH functionality of 2-picolylamine, often in conjunction with a pyridine ring, is crucial for achieving high catalytic activity and selectivity. []
Q11: Are there any examples of 2-picolylamine being used in the synthesis of Metal-Organic Frameworks (MOFs)?
A12: Yes, 2-picolylamine can be incorporated into MOFs to introduce specific functionalities. For example, a Zr(IV)-based MOF functionalized with 2-picolylamine exhibited excellent fluorescence sensing and sorption capabilities for heavy metal cations like Cu2+, Pb2+, and Hg2+. []
Q12: How does the presence of a hydrogen bonding environment affect the stability of amide groups in zinc(II) complexes containing 2-picolylamine derivatives?
A13: Studies on zinc(II) complexes with 2-picolylamine-based ligands revealed that the presence and nature of hydrogen bonding groups near the zinc(II)-bound amide oxygen can significantly influence the amide bond's stability and cleavage rate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

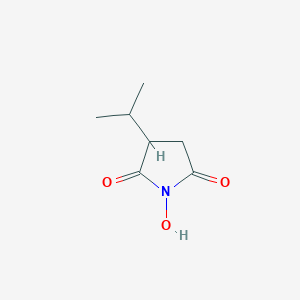
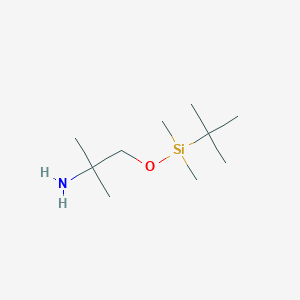
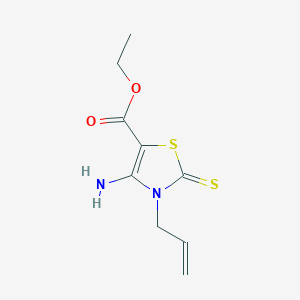
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)



![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
